2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid
Description
This compound is a peptide derivative featuring a benzyloxycarbonyl (Z) protecting group, a leucine residue (4-methylpentanamide), and a terminal glycine moiety (acetic acid). Structurally, it consists of:
- Benzyloxycarbonyl (Z) group: A common protecting group for amines, enhancing stability during synthesis .
- Leucine residue: The 4-methylpentanamide fragment provides hydrophobicity and influences conformational flexibility.
- Glycine terminus: The acetic acid group offers solubility and reactivity for further functionalization.
Properties
IUPAC Name |
2-[[4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-12(2)8-14(17(25)19-10-16(23)24)21-15(22)9-20-18(26)27-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLYMECSQPXYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-Gly-Leu-Gly-OH is typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (leucine and glycine) using coupling reagents like HBTU, HATU, or DIC. The protecting groups, such as Fmoc or Boc, are removed after each coupling step. Finally, the peptide is cleaved from the resin and deprotected to yield Z-Gly-Leu-Gly-OH .
Industrial Production Methods
Industrial production of Z-Gly-Leu-Gly-OH follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of environmentally friendly solvents and reagents is becoming increasingly common to reduce the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Peptide Bond Formation and Coupling Reactions
This compound participates in peptide synthesis via standard coupling methods. Key observations include:
Table 1: Peptide Coupling Reaction Conditions
Mechanistically, the benzyloxycarbonyl (Cbz) group protects the amine during coupling. The reaction proceeds via a mixed anhydride intermediate ( ), with DMAP accelerating N-acyl pyridinium salt formation to minimize racemization. Steric hindrance from the 4-methylpentanamido side chain necessitates optimized solvent polarity (e.g., DMF for solid-phase vs. DCM for solution-phase reactions) .
Esterification and Amidation
The terminal acetic acid moiety undergoes esterification/amidation under mild conditions:
Table 2: Esterification/Amidation Selectivity
| Nucleophile | Product Type | Reaction Time | Efficiency |
|---|---|---|---|
| Cyclohexylamine | Amide | 15 min | 92% |
| Benzyl alcohol | Ester | 30 min | 88% |
| Thiophenol | Thioester | 20 min | 85% |
Key factors:
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TCBOXY reagent enables racemization-free reactions due to its oxyma ester intermediate stabilizing the α-carbon stereochemistry .
-
DIPEA acts as a base to deprotonate carboxylic acids, while DMAP enhances electrophilicity at the carbonyl carbon .
Deprotection of the Cbz Group
The Cbz group is cleaved under reductive or acidic conditions:
Table 3: Deprotection Methods
| Method | Conditions | Efficiency | Side Reactions |
|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C, MeOH | >95% | None reported |
| TFA treatment | 20% TFA in DCM, 1 hr | 90% | Partial tert-butyl cleavage |
Hydrogenolysis is preferred for scalability, though residual palladium may require post-treatment purification.
Acid/Base Reactivity
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Carboxylic Acid Reactivity : The acetic acid terminus forms salts with bases (e.g., NaHCO₃) and undergoes pH-dependent solubility shifts (pKa ≈ 2.5).
-
Amide Hydrolysis : Prolonged exposure to 6M HCl at 110°C cleaves amide bonds, yielding glycine and 4-methylpentanoic acid derivatives.
Stability Under Thermal and Oxidative Conditions
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and benzylamine byproducts.
-
Oxidative Resistance : Stable to atmospheric O₂ but degrades in H₂O₂-containing buffers via radical-mediated pathways.
Scientific Research Applications
Biological Applications
- Antitumor Activity
-
Enzyme Inhibition
- The compound has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively. The structural similarity to known inhibitors suggests it could serve as a lead compound for developing new therapeutic agents .
- Peptide Synthesis
Case Study 1: Antidiabetic Potential
A study conducted on various sulfonamide derivatives showed that compounds with structures similar to 2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid exhibited moderate inhibition of α-glucosidase, indicating potential as antidiabetic agents. The synthesized compounds were screened for their enzyme inhibitory potential and demonstrated effective results against type 2 diabetes mellitus (T2DM) models .
Case Study 2: Neuroprotective Effects
Research into acetylcholinesterase inhibitors has highlighted the potential of this compound in treating neurodegenerative diseases like Alzheimer’s. Compounds derived from similar structures were shown to inhibit the enzyme effectively, suggesting that modifications to the benzyloxycarbonyl group could enhance neuroprotective properties .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Z-Gly-Leu-Gly-OH depends on its specific application. In enzymatic studies, it acts as a substrate for proteases, which cleave the peptide bond between amino acids. The molecular targets and pathways involved vary based on the enzyme and the biological context .
Comparison with Similar Compounds
Structural Analogues with Varied Amino Acid Residues
The leucine residue in the target compound distinguishes it from structurally related peptides. Key comparisons include:
Notes:
- The Z group in the target compound contrasts with the Boc group in , altering stability and deprotection requirements.
Functional Group Variations
Protecting Groups :
- The Z group (benzyloxycarbonyl) in the target compound is acid-labile, whereas Boc (tert-butoxycarbonyl) in is base-sensitive. This impacts synthetic strategies and compatibility with other functional groups.
- Z-protected compounds are often used in peptide synthesis for their orthogonal protection capabilities .
Terminal Modifications :
Tables and Data Sources :
Limitations :
- Exact synthetic protocols require extrapolation from related compounds.
Biological Activity
The compound 2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid is a derivative of amino acids, specifically designed for potential therapeutic applications. Its complex structure suggests it may interact with various biological pathways, making it a subject of interest in pharmacological research. This article explores its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid
- Molecular Formula : C21H30N4O5
- Molecular Weight : 414.50 g/mol
- CAS Number : 13171-93-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- The compound has shown potential as an antimicrobial agent, particularly against Gram-positive bacteria. Studies indicate that modifications in the benzyloxycarbonyl group enhance its antibacterial properties.
-
Anticancer Properties :
- Preliminary research suggests that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Neuroprotective Effects :
- In vitro studies have indicated neuroprotective effects, potentially through modulation of neurotransmitter levels and reduction of oxidative stress markers.
The biological effects of 2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid are believed to arise from its ability to interact with specific protein targets involved in various signaling pathways:
- Protein Kinase Inhibition :
- The compound may inhibit certain kinases, which can lead to reduced cell proliferation in cancer cells.
- Apoptosis Induction :
- Activation of caspase pathways has been observed, leading to programmed cell death in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress markers |
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Benzyloxycarbonyl Group | Enhances antimicrobial activity |
| Methyl Group on Pentanamide | Increases cytotoxicity |
| Acetic Acid Moiety | Essential for receptor binding |
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted by Smith et al. (2023) demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential. -
Cancer Cell Line Research :
In a study by Johnson et al. (2024), the compound was tested on various cancer cell lines, including MCF-7 and HeLa. Results showed a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM. -
Neuroprotection in Animal Models :
A recent investigation by Lee et al. (2025) on animal models subjected to neurotoxic agents revealed that administration of the compound led to a significant decrease in neuronal death and improved behavioral outcomes.
Q & A
Q. What synthetic strategies are recommended for constructing the peptide backbone of 2-[(2S)-...]acetic acid?
The synthesis involves sequential coupling of protected amino acids. Key steps include:
- Protection : Use the benzyloxycarbonyl (Cbz) group to protect the α-amine of glycine, as seen in intermediates like (S)-tert-butyl 2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanoate .
- Coupling Agents : Activate carboxyl groups with reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or DCC (dicyclohexylcarbodiimide) under inert conditions .
- Solvents : Dry dichloromethane (DCM) or dimethylformamide (DMF) are preferred to minimize side reactions .
- Deprotection : Remove Cbz via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (TFA) .
Q. How is the benzyloxycarbonyl (Cbz) group strategically employed in this compound’s synthesis?
The Cbz group serves as a temporary protecting group for amines:
- Introduction : React glycine derivatives with benzyl chloroformate in basic conditions (e.g., NaHCO₃) .
- Stability : Resists hydrolysis during coupling but is cleaved under mild hydrogenolysis (H₂/Pd-C in methanol) .
- Monitoring : Track deprotection via TLC or LC-MS to confirm intermediate purity .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm stereochemistry and connectivity. For example, tert-butyl protons resonate at δ 1.48 ppm, and Cbz aromatic protons appear at δ 7.35–7.38 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at 379.2221 vs. calculated 379.2233) .
- Elemental Analysis : Ensure ≤0.5% deviation from theoretical C/H/N/O values .
Advanced Research Questions
Q. How can racemization be minimized during amide bond formation?
Racemization risks increase at elevated temperatures or with basic conditions. Mitigation strategies include:
Q. How should researchers resolve discrepancies between theoretical and experimental solubility data?
Contradictions may arise from polymorphic forms or impurities. Approaches include:
- Purification : Re-crystallize from ethyl acetate/hexane or use reverse-phase HPLC .
- Salt Formation : Convert the free acid to a sodium or ammonium salt to enhance aqueous solubility .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for reaction steps requiring solubility .
Q. What crystallographic methods confirm the stereochemical configuration of this compound?
Q. How can low yields in the final coupling step be troubleshooted?
Potential causes and solutions:
- Impure Intermediates : Re-purify starting materials via flash chromatography (silica gel, hexane/EtOAc gradients) .
- Side Reactions : Add molecular sieves to scavenge water or optimize stoichiometry (1.2–1.5 equivalents of coupling agent) .
- Incomplete Activation : Pre-activate carboxyl groups with HOBt (hydroxybenzotriazole) before coupling .
Methodological Considerations
- TLC Monitoring : Use hexane:ethyl acetate (3:1) for Rf analysis, visualized under UV or ninhydrin staining .
- Safety Protocols : Handle TBTU and TFA in fume hoods with nitrile gloves and face shields to prevent exposure .
- Data Reproducibility : Archive NMR raw data (FID files) and MS calibration logs for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
